Cas no 99060-45-4 (Ethyl 5-acetylpicolinate)
Ethyl 5-acetylpicolinate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-acetylpicolinate
- Ethyl 5-acetyl-2-pyridinecarboxylate
- ethyl 5-acetylpyridine-2-carboxylate
- 99060-45-4
- MFCD16140282
- AKOS005071854
- BE-0722
- SCHEMBL16998556
- Ethyl5-acetyl-2-pyridinecarboxylate
- J-521083
- DTXSID20678886
- SB54489
- Ethyl5-acetylpicolinate
- ZDA06045
-
- MDL: MFCD16140282
- Inchi: 1S/C10H11NO3/c1-3-14-10(13)9-5-4-8(6-11-9)7(2)12/h4-6H,3H2,1-2H3
- InChI Key: RFDWKERHLALZLF-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC(C(C)=O)=CN=1)=O)CC
Computed Properties
- Exact Mass: 193.07389321g/mol
- Monoisotopic Mass: 193.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 56.3Ų
Ethyl 5-acetylpicolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 054733-500mg |
Ethyl 5-acetyl-2-pyridinecarboxylate, 97% |
99060-45-4 | 97% | 500mg |
$405.00 | 2021-06-27 | |
| Matrix Scientific | 054733-1g |
Ethyl 5-acetyl-2-pyridinecarboxylate, 97% |
99060-45-4 | 97% | 1g |
$535.00 | 2021-06-27 | |
| Matrix Scientific | 054733-5g |
Ethyl 5-acetyl-2-pyridinecarboxylate, 97% |
99060-45-4 | 97% | 5g |
$1,598.00 | 2021-06-27 | |
| Alichem | A029207978-5g |
Ethyl 5-acetylpicolinate |
99060-45-4 | 95% | 5g |
$1278.36 | 2023-08-31 | |
| Alichem | A029207978-10g |
Ethyl 5-acetylpicolinate |
99060-45-4 | 95% | 10g |
$1672.32 | 2023-08-31 | |
| Alichem | A029207978-25g |
Ethyl 5-acetylpicolinate |
99060-45-4 | 95% | 25g |
$2760.40 | 2023-08-31 | |
| Apollo Scientific | OR303804-500mg |
Ethyl 5-acetylpyridine-2-carboxylate |
99060-45-4 | 500mg |
£301.00 | 2025-02-20 | ||
| Apollo Scientific | OR303804-1g |
Ethyl 5-acetylpyridine-2-carboxylate |
99060-45-4 | 1g |
£462.00 | 2025-02-20 | ||
| A2B Chem LLC | AI65810-1mg |
Ethyl 5-acetyl-2-pyridinecarboxylate |
99060-45-4 | >97% | 1mg |
$201.00 | 2024-07-18 | |
| A2B Chem LLC | AI65810-5mg |
Ethyl 5-acetyl-2-pyridinecarboxylate |
99060-45-4 | >97% | 5mg |
$214.00 | 2024-07-18 |
Ethyl 5-acetylpicolinate Related Literature
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Ethyl 5-acetylpicolinate
Ethyl 5-acetylpicolinate (CAS No. 99060-45-4): A Comprehensive Overview
Ethyl 5-acetylpicolinate, with the chemical formula C₉H₉NO₄ and CAS number 99060-45-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. Understanding its chemical structure, synthesis methods, and emerging applications is crucial for researchers and professionals in the pharmaceutical and chemical industries.
The molecular structure of Ethyl 5-acetylpicolinate consists of an acetyl group attached to a picolinic acid derivative, specifically ethyl 5-formylpicolinate. This configuration imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both carbonyl and ester functional groups allows for diverse chemical modifications, which are essential for developing novel therapeutic agents.
In recent years, Ethyl 5-acetylpicolinate has been extensively studied for its role in enzymatic reactions and metabolic pathways. Research has highlighted its potential as a precursor in the biosynthesis of certain amino acids and vitamins. The compound's ability to act as a substrate for various enzymes has opened new avenues in drug discovery, particularly in the development of antibiotics and antiviral agents.
One of the most intriguing aspects of Ethyl 5-acetylpicolinate is its involvement in the synthesis of bioactive molecules. Studies have demonstrated its utility in the production of non-proteinogenic amino acids, which are increasingly recognized for their role in modulating cellular processes. These amino acids have shown promise in treating neurological disorders, cancer, and inflammatory diseases. The compound's versatility as a building block makes it indispensable in synthetic organic chemistry.
The synthesis of Ethyl 5-acetylpicolinate typically involves multi-step organic reactions, starting from readily available precursors such as picolinic acid or its derivatives. Advanced synthetic techniques, including catalytic hydrogenation and esterification, are commonly employed to achieve high yields and purity. The optimization of these synthetic routes is critical for industrial-scale production, ensuring cost-effectiveness and sustainability.
Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 5-acetylpicolinate's reactivity and interaction with biological targets. Molecular modeling studies have provided insights into how this compound interacts with enzymes and receptors at the molecular level. These findings are invaluable for designing drugs with improved efficacy and reduced side effects.
The pharmaceutical industry has shown particular interest in Ethyl 5-acetylpicolinate due to its potential as an anti-inflammatory agent. Preclinical studies have indicated that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings align with the growing demand for natural product-inspired drugs that offer targeted therapeutic effects.
Moreover, Ethyl 5-acetylpicolinate has been explored for its antimicrobial properties. Research suggests that certain derivatives exhibit potent activity against Gram-positive bacteria, making them promising candidates for developing new antibiotics. The rise of antibiotic-resistant strains underscores the importance of discovering novel antimicrobial agents, and compounds like Ethyl 5-acetylpicolinate offer a ray of hope.
In conclusion, Ethyl 5-acetylpicolinate (CAS No. 99060-45-4) is a multifaceted compound with significant implications in pharmaceutical research and organic chemistry. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules. As research continues to uncover new applications, this compound is poised to play a crucial role in the development of next-generation therapeutics.
99060-45-4 (Ethyl 5-acetylpicolinate) Related Products
- 119647-69-7(Ethyl 4-acetyl-1H-pyrrole-2-carboxylate)
- 135450-67-8(Ethyl 4-acetylpicolinate)
- 40611-82-3(Methyl 4-acetyl-1H-pyrrole-2-carboxylate)
- 119647-84-6(1H-Pyrrole-2-carboxylic acid, 4-benzoyl-, ethyl ester)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)